molecular formula C9H7BrF2O2 B1459900 Methyl 2-(2-bromo-3,5-difluorophenyl)acetate CAS No. 1807134-89-9

Methyl 2-(2-bromo-3,5-difluorophenyl)acetate

Cat. No.: B1459900
CAS No.: 1807134-89-9
M. Wt: 265.05 g/mol
InChI Key: CUUKDMNLAZKSBJ-UHFFFAOYSA-N
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Description

Methyl 2-(2-bromo-3,5-difluorophenyl)acetate is an organic compound with the molecular formula C9H7BrF2O2 It is a derivative of phenylacetate, where the phenyl ring is substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-bromo-3,5-difluorophenylacetate typically involves the esterification of 2-bromo-3,5-difluorophenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of methyl 2-bromo-3,5-difluorophenylacetate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Types of Reactions:

    Substitution Reactions: Methyl 2-(2-bromo-3,5-difluorophenyl)acetate can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to the corresponding phenylacetate derivative by using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: Oxidation of the ester group can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

    Substitution: Formation of substituted phenylacetates.

    Reduction: Formation of 2-bromo-3,5-difluorophenylacetic acid.

    Oxidation: Formation of 2-bromo-3,5-difluorobenzoic acid.

Scientific Research Applications

Methyl 2-(2-bromo-3,5-difluorophenyl)acetate is utilized in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Potential use in the development of new therapeutic agents due to its unique structural features.

    Industry: As a precursor in the manufacture of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-bromo-3,5-difluorophenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

  • Methyl 2-bromo-4,6-difluorophenylacetate
  • Methyl 2-chloro-3,5-difluorophenylacetate
  • Methyl 2-bromo-3,5-dichlorophenylacetate

Comparison: Methyl 2-(2-bromo-3,5-difluorophenyl)acetate is unique due to the specific positioning of bromine and fluorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

methyl 2-(2-bromo-3,5-difluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O2/c1-14-8(13)3-5-2-6(11)4-7(12)9(5)10/h2,4H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUUKDMNLAZKSBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C(=CC(=C1)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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